![molecular formula C22H27N3O3 B2579951 N-(2-butoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1008682-14-1](/img/structure/B2579951.png)
N-(2-butoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
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Description
N-(2-butoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
- Facile Synthesis Methods: The compound is involved in high-yielding cyclisation processes, as illustrated by King (2007) in the synthesis of (±)-crispine A through an acyliminium ion cyclisation, showcasing the compound's utility in producing complex organic molecules with high efficiency (King, 2007).
Medicinal Chemistry Applications
- Antitumor and Antimicrobial Agents: Novel quinoxaline derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. For instance, Al-Suwaidan et al. (2016) discovered compounds with broad spectrum antitumor activity, highlighting the potential of quinoxaline derivatives in cancer therapy (Al-Suwaidan et al., 2016). Ahmed et al. (2018) also reported new lipophilic acetamide derivatives showing promising antibacterial and antifungal activity, suggesting their utility as antimicrobial agents (Ahmed et al., 2018).
Material Science Applications
- Nano-Photoinitiators for Hybrid Networks: Batibay et al. (2020) synthesized a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, demonstrating its effectiveness in preparing poly(methyl methacrylate) hybrid networks in air atmosphere. This research underscores the compound's role in developing materials with improved thermal stability and robustness, suitable for various industrial applications (Batibay et al., 2020).
Anticonvulsant and Analgesic Activities
- Evaluation as Anticonvulsant Agents: Research into derivatives of quinoxaline, such as the synthesis of novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives by Ibrahim et al. (2013), has shown significant anticonvulsant activities, indicating the potential for these compounds in treating seizures (Ibrahim et al., 2013).
properties
IUPAC Name |
N-(2-butoxyphenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-4-5-10-28-20-9-7-6-8-16(20)24-21(26)13-19-22(27)25-18-12-15(3)14(2)11-17(18)23-19/h6-9,11-12,19,23H,4-5,10,13H2,1-3H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWHWQQWEBFCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
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